molecular formula C13H15N3O5S B14561144 N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide CAS No. 62143-65-1

N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B14561144
CAS No.: 62143-65-1
M. Wt: 325.34 g/mol
InChI Key: LAWFGMBWSRTKAA-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide is a compound of interest in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including substitution, click reaction, and addition reaction. The starting material is often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . The reaction conditions vary depending on the specific synthetic route, but common reagents include amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: Commonly used in the synthesis of derivatives.

    Addition Reactions: Utilized in the formation of complex structures.

    Click Reactions: Employed for rapid and efficient synthesis.

Common Reagents and Conditions

Common reagents include:

    Amines: For substitution reactions.

    Carboxylic Acids: For coupling reactions.

    Coupling Agents: Such as EDC or DCC for amide bond formation.

Major Products

The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced biological activity or improved pharmacokinetic properties.

Scientific Research Applications

N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide involves its role as a ligand for E3 ubiquitin ligase in PROTACs. It facilitates the polyubiquitination of target proteins, leading to their recognition and degradation by the proteasome . This mechanism is particularly useful in the targeted degradation of disease-related proteins, thereby improving therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,6-Dioxopiperidin-3-yl)sulfamoyl]phenyl}acetamide is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its role in the development of PROTACs. Its ability to inhibit IDO1 activity also sets it apart from other similar compounds .

Properties

CAS No.

62143-65-1

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

N-[4-[(2,6-dioxopiperidin-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C13H15N3O5S/c1-8(17)14-9-2-4-10(5-3-9)22(20,21)16-11-6-7-12(18)15-13(11)19/h2-5,11,16H,6-7H2,1H3,(H,14,17)(H,15,18,19)

InChI Key

LAWFGMBWSRTKAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCC(=O)NC2=O

Origin of Product

United States

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